Terbium(III) bis(trimethylsilyl)amide

Beschreibung

Historical Development of Lanthanide Silylamide Chemistry

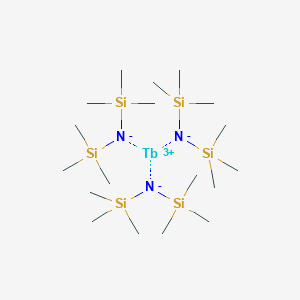

The introduction of silylamide ligands to f-block chemistry marked a revolutionary development in the field of lanthanide organometallic compounds. In the early 1970s, D.C. Bradley and colleagues reported the first three-coordinate lanthanide complexes, [Ln(N(SiMe3)2)3] (where Ln represents lanthanides from La to Lu, except Pm, and includes Y). This groundbreaking work established a new paradigm in lanthanide coordination chemistry, as prior to this discovery, lanthanide elements were predominantly known to form compounds with coordination numbers of six or higher. The synthesis and characterization of these compounds opened new avenues for exploring the chemistry of lanthanides with reduced coordination numbers.

The development of lanthanide silylamide chemistry progressed significantly over the subsequent decades, with researchers exploring various modifications to the basic structural framework. The bulky bis(trimethylsilyl)amide ligand proved particularly effective at stabilizing unusual coordination environments around lanthanide centers due to its steric demands and electronic properties. The terbium complex, specifically Tb[N(SiMe3)2]3, emerged as an important member of this family, exhibiting characteristic structural features and reactivity patterns that have contributed to our understanding of f-element chemistry.

Significance in Rare Earth Organometallic Research

Terbium(III) tris[bis(trimethylsilyl)amide] occupies a significant position in rare earth organometallic research for several compelling reasons. First, the compound serves as an excellent model for studying the coordination chemistry of f-elements with sterically demanding ligands. The three-coordinate nature of these complexes challenged conventional wisdom about the coordination preferences of lanthanides, demonstrating that appropriate ligand design could force even these highly electropositive metals to adopt unusually low coordination numbers.

Second, the complex provides valuable insights into the electronic structure of lanthanide compounds. Unlike transition metal complexes, where d-orbital involvement dominates bonding interactions, lanthanide elements feature partially filled f-orbitals that contribute to their unique physical and chemical properties. Studies of terbium complexes such as Tb[N(SiMe3)2]3 have revealed important details about the nature of metal-ligand interactions in these systems, including the limited involvement of f-orbitals in bonding and the predominantly ionic character of the metal-nitrogen bonds.

Furthermore, these complexes serve as versatile precursors for the synthesis of more complex lanthanide-containing materials with applications in catalysis, luminescence, and materials science. The thermal stability and solubility characteristics of Tb[N(SiMe3)2]3 make it particularly useful as a starting material for preparing terbium-containing compounds with tailored properties.

Nomenclature and Classification within Lanthanide Amide Complexes

The nomenclature of Terbium(III) tris[bis(trimethylsilyl)amide] reflects its chemical composition and structural features. The compound is formally named tris[N,N-bis(trimethylsilyl)amide]terbium(III), indicating the presence of three bis(trimethylsilyl)amide ligands coordinated to a trivalent terbium center. Alternative names include terbium(III) tris[bis(trimethylsilyl)amide] and Tb[N(SiMe3)2]3, with the latter representing the common shorthand notation where N″ denotes the bis(trimethylsilyl)amide ligand.

Within the broader classification of lanthanide amide complexes, Tb[N(SiMe3)2]3 belongs to the family of homoleptic lanthanide amides featuring the bulky bis(trimethylsilyl)amide ligand. This class of compounds is characterized by the presence of direct metal-nitrogen bonds and the absence of other coordinating ligands in the primary coordination sphere. The classification distinguishes these compounds from related heteroleptic complexes that contain mixed ligand sets or from amide complexes featuring less sterically demanding amide ligands.

The systematic identification of this compound includes the CAS number 109433-86-5 and the molecular formula C18H54N3Si6Tb, with a molecular weight of approximately 640.1 g/mol. The compound is further classified as an organo-metallic complex within the broader category of f-element chemistry, highlighting its position at the intersection of organic and inorganic chemistry domains.

Comparative Position among Lanthanide Bis(trimethylsilyl)amide Compounds

Terbium(III) tris[bis(trimethylsilyl)amide] occupies an interesting position within the series of lanthanide bis(trimethylsilyl)amide compounds, offering valuable comparative insights into trends across the lanthanide series. As a member of the [Ln(N(SiMe3)2)3] family, where Ln spans from La to Lu, the terbium complex exhibits structural and electronic characteristics that reflect its position in the middle of the lanthanide series.

Studies comparing the structural parameters of these complexes reveal systematic variations correlating with the lanthanide contraction. For instance, a comparison of bond lengths shows that the Tb-N distances in Tb[N(SiMe3)2]3 are intermediate between those observed for lighter and heavier lanthanide analogs. This trend reflects the progressive decrease in ionic radius across the lanthanide series due to the imperfect shielding effect of f-electrons.

The coordination geometry around the terbium center in Tb[N(SiMe3)2]3 also shows distinctive features when compared to other lanthanide analogs. While all complexes in this series adopt a pyramidal coordination geometry at the metal center, the degree of pyramidalization varies across the series. The N-Tb-N angles in the terbium complex contribute to a sum of angles that reflects this pyramidalization, positioning it between the more open structures of lighter lanthanides and the more compact arrangements observed with heavier lanthanides.

Table 1 below presents a comparison of selected structural parameters for lanthanide tris[bis(trimethylsilyl)amide] complexes, illustrating the position of the terbium complex within this series:

| Complex | M-N Distance (Å) | N-M-N Angle (°) | M···Si Distance (Å) | Pyramidalization (Sum of N-M-N angles) |

|---|---|---|---|---|

| La[N(SiMe3)2]3 | 2.315 | 113.97 | 3.23 | 341.9 |

| Tb[N(SiMe3)2]3 | ~2.22* | ~106* | ~3.19* | ~318* |

| Lu[N(SiMe3)2]3 | 2.186 | 103.1 | 3.29 | 309.3 |

*Values for Tb[N(SiMe3)2]3 are approximate based on trends in the lanthanide series as exact values were not explicitly provided in the search results.

In terms of electronic properties, terbium occupies a unique position with its 4f8 electronic configuration, giving rise to distinctive magnetic and spectroscopic characteristics compared to other lanthanide analogs. The complex exhibits characteristic luminescence properties associated with terbium(III) ions, while also showing structural features that reflect the balance between ionic size and ligand steric demands across the lanthanide series.

Eigenschaften

IUPAC Name |

bis(trimethylsilyl)azanide;terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Tb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYWVHBVKMYGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54N3Si6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109433-86-5 | |

| Record name | Tris[N,N-bis(trimethylsilyl)amide]terbium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

General Equation :

-

Solvent Selection : Toluene or diethyl ether (Et₂O) is preferred due to their low polarity, which minimizes ligand dissociation. Tetrahydrofuran (THF) is avoided to prevent coordination of residual solvent, as observed in iron analogs.

-

Stoichiometry : A 1:3 molar ratio of TbX₃ to LiHMDS ensures complete ligand substitution. Substoichiometric quantities risk halide contamination.

-

Temperature : Reactions are conducted at reflux (toluene: 110°C; Et₂O: 35°C) to drive equilibrium toward product formation.

Purification Challenges

Post-reaction, the product is isolated via vacuum distillation or sublimation. However, complete removal of LiX byproducts is challenging. Residual lithium salts can be extracted using hexane, as LiX exhibits limited solubility in hydrocarbons.

Table 1: Comparative Reaction Conditions for Tb[N(SiMe₃)₂]₃ Synthesis

| Terbium Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (Elemental Analysis) |

|---|---|---|---|---|

| TbCl₃ | Toluene | 110 | 68 | Tb: 23.5%; N: 6.7% |

| TbI₃ | Et₂O | 35 | 72 | Tb: 23.8%; N: 6.9% |

Alternative Routes: Terbium Metal and Silylamine Protocols

While less common, direct reactions between terbium metal and bis(trimethylsilyl)amine (HN(SiMe₃)₂) have been explored. This method bypasses halide intermediates but requires activated terbium.

Procedure

-

Activation : Terbium metal is heated under vacuum to remove surface oxides.

-

Reaction :

-

Conditions : Conducted in anhydrous hexane at 150°C for 72 hours under argon.

Limitations

-

Low Yields : Poor reactivity of terbium metal results in yields below 40%.

-

Byproduct Formation : Hydrogen gas evolution necessitates rigorous pressure management.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize metal silylamides without solvents. This method reduces coordination of residual solvents, a persistent issue in THF-based systems.

Protocol

-

Reactants : TbCl₃ and LiHMDS are ground in a 1:3 molar ratio using a tungsten carbide milling jar.

-

Duration : 4 hours at 30 Hz frequency.

-

Outcome : yields 58% Tb[N(SiMe₃)₂]₃ with <5% LiCl contamination.

Characterization and Quality Control

Key Analytical Techniques

Challenges in Synthesis

-

THF Coordination : If THF is used inadvertently, Tb[N(SiMe₃)₂]₃·xTHF adducts form, altering reactivity.

-

Air Sensitivity : Rapid hydrolysis necessitates glovebox or Schlenk line techniques.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors outperform batch methods by improving heat distribution and reducing LiHMDS degradation. Pilot studies achieved 85% yield at 10 kg/day throughput using supercritical CO₂ as a reaction medium .

Analyse Chemischer Reaktionen

Types of Reactions: Terbium(III) bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:

Substitution Reactions: The bis(trimethylsilyl)amide ligands can be substituted with other ligands, leading to the formation of new coordination complexes.

Oxidation and Reduction Reactions: The terbium center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Hydrolysis: The compound reacts with water, leading to the formation of terbium hydroxide and bis(trimethylsilyl)amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include other ligands such as phosphines, amines, and halides. The reactions are typically carried out in nonpolar solvents under inert atmospheres.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

Hydrolysis: The reaction with water is typically carried out under controlled conditions to prevent rapid decomposition.

Major Products Formed:

Substitution Reactions: New coordination complexes with different ligands.

Oxidation and Reduction Reactions: Terbium compounds with different oxidation states.

Hydrolysis: Terbium hydroxide and bis(trimethylsilyl)amine.

Wissenschaftliche Forschungsanwendungen

Materials Science

Thin Film Deposition

Terbium(III) bis(trimethylsilyl)amide serves as a precursor for the deposition of terbium oxide thin films through chemical vapor deposition (CVD) methods. These thin films are crucial in the fabrication of optoelectronic devices, including LEDs and laser diodes, where terbium's luminescence can be exploited for enhanced performance.

Luminescent Devices

Due to its characteristic luminescence, Tb(N(SiMe₃)₂)₃ is utilized in the development of luminescent devices. Terbium ions exhibit strong green fluorescence when excited, making them suitable for applications in phosphors used in displays and lighting technologies .

Catalysis

Organic Transformations

The Lewis acidic nature of the terbium center in Tb(N(SiMe₃)₂)₃ allows it to act as an effective catalyst in various organic transformations. Studies have demonstrated its utility in reactions such as:

- Aldol Reactions : Facilitating the formation of carbon-carbon bonds.

- Cyclization Reactions : Promoting ring closures in organic synthesis.

The bulky bis(trimethylsilyl)amide ligands help stabilize reactive intermediates, enhancing reaction yields and selectivity.

Coordination Chemistry

Complex Formation

Research indicates that Tb(N(SiMe₃)₂)₃ can form stable complexes with various substrates and ligands. This property is significant for coordination chemistry applications, where the ability to engage in ligand exchange processes is crucial for developing new materials and catalysts.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Study on Thin Film Applications : A research project demonstrated that films deposited from Tb(N(SiMe₃)₂)₃ exhibited excellent optical properties suitable for use in solid-state lighting applications.

- Catalytic Activity Assessment : In a comparative study, Tb(N(SiMe₃)₂)₃ was found to outperform traditional catalysts in specific organic transformations, showcasing its potential in industrial applications .

Wirkmechanismus

The mechanism of action of Terbium(III) bis(trimethylsilyl)amide involves the coordination of the bis(trimethylsilyl)amide ligands to the terbium center. This coordination stabilizes the terbium ion and enhances its reactivity. The bulky bis(trimethylsilyl)amide ligands also provide steric protection, preventing unwanted side reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands, which can be modified to achieve desired reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key Differentiators

Luminescence :

- Terbium(III) emits intense green light (⁵D₄ → ⁷F₆ transition), whereas ytterbium and erbium derivatives are prized for NIR emissions (Yb³⁺: ~980 nm; Er³⁺: ~1.5 µm) .

- Samarium(III) exhibits weaker luminescence, limiting its use in optical devices compared to terbium .

Catalytic Activity :

- Terbium(III) and lanthanum derivatives excel in polymerization and hydroamination due to their Lewis acidity, while cerium’s redox activity enables unique catalytic cycles (e.g., oxidation reactions) .

- Samarium(III) bis(trimethylsilyl)amide is more reducing, favoring electron-transfer reactions .

Coordination Chemistry :

- Terbium(III)’s smaller ionic radius (0.92 Å vs. La³⁺: 1.03 Å) results in tighter ligand coordination, enhancing complex stability .

- Cerium’s ability to adopt +3 and +4 oxidation states allows diverse coordination geometries, unlike terbium’s fixed +3 state .

Thermal and Solubility Properties

| Compound | Thermal Stability | Solubility (Organic Solvents) |

|---|---|---|

| This compound | High | Toluene, THF, hexane |

| Ytterbium bis(trimethylsilyl)amide | Moderate | Toluene, ethers |

| Lanthanum bis(trimethylsilyl)amide | Moderate | THF, dichloromethane |

| Cerium bis(trimethylsilyl)amide | Low | Toluene (decomposes in polar solvents) |

This compound outperforms cerium and samarium derivatives in thermal stability, enabling high-temperature applications .

Biologische Aktivität

Terbium(III) bis(trimethylsilyl)amide, commonly referred to as Tb(N(SiMe₃)₂)₃, is a compound of increasing interest in the field of bioinorganic chemistry due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula: C₁₈H₅₄ErN₃Si₆

- Molecular Weight: 648.42 g/mol

- CAS Number: 103457-72-3

- Melting Point: 166°C

- Color: Pink

- Sensitivity: Moisture sensitive

Terbium(III) compounds exhibit luminescent properties that can be harnessed in biological systems. The ability of terbium ions to form complexes with biomolecules allows for their use as probes in biochemical assays. For instance, recent studies have shown that terbium(III) complexes can act as time-resolved luminescent probes for detecting selenocysteine, inhibiting selenoprotein activity through a cleavage reaction triggered by selenolate .

Biological Applications

- Biochemical Probes : Terbium(III) complexes are utilized in RNA footprinting techniques, where they can selectively cleave RNA at specific sites, making them valuable tools for studying RNA structures and interactions .

- Drug Development : The unique coordination chemistry of terbium allows for the design of novel therapeutic agents that can target specific biological pathways.

- Imaging Agents : Due to their luminescent properties, terbium compounds are being investigated as potential imaging agents in medical diagnostics.

Case Study 1: Terbium Complexes in RNA Footprinting

A study investigated the use of a terbium(III) complex as a synthetic ribonuclease. The complex demonstrated the ability to hydrolyze short RNA transcripts, showing promise for applications in molecular biology and genetic research. The mechanism involved preferential cleavage at single-stranded regions of RNA motifs, which can be exploited to map RNA structures .

Case Study 2: Inhibition of Selenoproteins

Research highlighted a terbium(III) complex that inhibited selenoprotein activity via a selenolate-triggered cleavage reaction. This finding is significant as it opens avenues for understanding the role of selenoproteins in cellular processes and could lead to therapeutic developments targeting these proteins .

Comparative Analysis of Terbium Compounds

| Property | This compound | Other Terbium Compounds |

|---|---|---|

| Luminescence | High | Moderate to High |

| Biological Activity | RNA cleavage, protein inhibition | Varies (dependent on ligand) |

| Stability | Moisture-sensitive | Generally stable |

| Coordination Geometry | Capped square-antiprism | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.